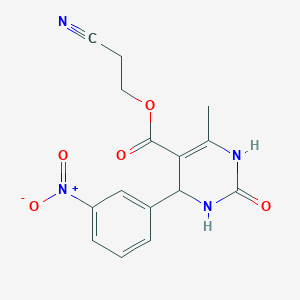![molecular formula C24H25NO3S2 B5175889 5-{4-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175889.png)
5-{4-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly referred to as "CTBT" and is known for its potential in the treatment of various diseases.
Applications De Recherche Scientifique
CTBT has been extensively studied for its potential in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, CTBT has shown promising results in inhibiting the growth and proliferation of cancer cells. In diabetes research, CTBT has been shown to improve insulin sensitivity and glucose uptake. In inflammation research, CTBT has been shown to reduce the production of inflammatory cytokines.
Mécanisme D'action
The mechanism of action of CTBT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CTBT has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. CTBT has also been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB), which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
CTBT has been shown to have various biochemical and physiological effects. In cancer research, CTBT has been shown to induce apoptosis and inhibit angiogenesis. In diabetes research, CTBT has been shown to improve glucose uptake and insulin sensitivity. In inflammation research, CTBT has been shown to reduce the production of inflammatory cytokines and inhibit the migration of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CTBT for lab experiments is its high purity and stability. CTBT has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of CTBT is its low solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of CTBT. One direction is to further investigate its potential in the treatment of cancer, diabetes, and inflammation. Another direction is to explore its potential in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of novel CTBT derivatives with improved solubility and efficacy could be a promising direction for future research.
Méthodes De Synthèse
The synthesis of CTBT involves the reaction of 2-(4-cyclohexylphenoxy)ethanol with 4-formylbenzoic acid in the presence of a base catalyst. The resulting product is then reacted with thiosemicarbazide to form CTBT. This synthesis method has been optimized to yield high purity and high yield of CTBT.
Propriétés
IUPAC Name |
(5Z)-5-[[4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S2/c26-23-22(30-24(29)25-23)16-17-6-10-20(11-7-17)27-14-15-28-21-12-8-19(9-13-21)18-4-2-1-3-5-18/h6-13,16,18H,1-5,14-15H2,(H,25,26,29)/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZHZROICVYVPX-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)/C=C\4/C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5175807.png)
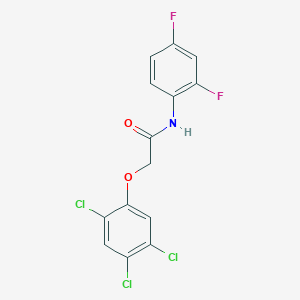
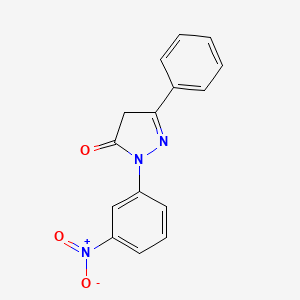
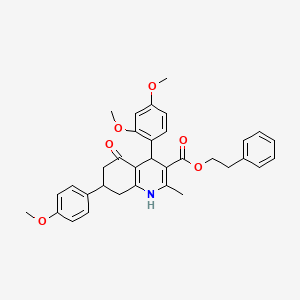
![N-[4-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5175857.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5175867.png)

![1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5175881.png)
![4-[6-amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-thiophenecarboxylate](/img/structure/B5175888.png)
![2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5175897.png)

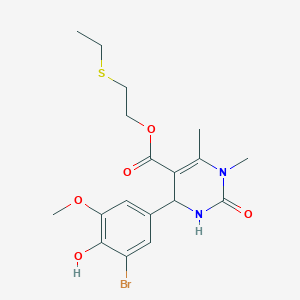
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5175923.png)
